molecular formula C28H22N3O3+ B191737 Lucigenin CAS No. 2315-97-1

Lucigenin

Cat. No. B191737
CAS RN: 2315-97-1
M. Wt: 448.5 g/mol
InChI Key: IQDVDOOKYWOQSX-UHFFFAOYSA-N
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Scientific Research Applications

    Chemistry: Lucigenin serves as a valuable tool for studying reactive oxygen species (ROS) and oxidative stress.

    Biology: Researchers use this compound to investigate superoxide production in cells and tissues.

    Medicine: It contributes to understanding oxidative damage and potential therapeutic interventions.

    Industry: this compound-based assays are employed in drug discovery and antioxidant research.

  • Mechanism of Action

    • Lucigenin’s mechanism involves its interaction with superoxide anions (O2-).
    • Upon reaction, this compound becomes excited and emits light, allowing researchers to quantify superoxide levels.
  • Safety and Hazards

    When handling Lucigenin, safety goggles with side-shields should be worn . Protective gloves and impervious clothing are recommended . Suitable respiratory protection should be used, and the product should be kept away from drains, water courses, or the soil .

    Future Directions

    Lucigenin is a well-known, commercially available chemiluminescence luminophore that has been wildly adopted to detect reactive oxygen species . Furthermore, it can emit bright fluorescence light at low concentrations, which means that it can be used as a good indicator of fluorescence calibration . This module offers new opportunities for reliable, cost-effective, and easy-to-use fluorescence-signal detection, especially in resource-constrained fluorescence detection applications .

    Biochemical Analysis

    Biochemical Properties

    Lucigenin plays a significant role in biochemical reactions, particularly in the transport of chloride and other anions in liposomes . It interacts with these anions, leading to the quenching of its fluorescence, which can be monitored by fluorescence spectroscopy .

    Cellular Effects

    The effects of this compound on cells are primarily observed through its interactions with various biomolecules. For instance, it has been used in assays to monitor the transport of anions across lipid membranes, mimicking cell membranes .

    Molecular Mechanism

    At the molecular level, this compound exerts its effects through its interactions with anions. The compound’s fluorescence is quenched upon interaction with these anions, a process that can be monitored using fluorescence spectroscopy .

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of this compound can be observed over time. For instance, a zwitterionic analogue of this compound has been shown to have advantages for use in experiments over longer time scales, as it does not leak out of the liposomes .

    Metabolic Pathways

    This compound is involved in the transport of anions across lipid membranes, a process that is crucial in various metabolic pathways .

    Transport and Distribution

    This compound is transported across lipid membranes in liposomes, serving as a model for cell membranes . The distribution of this compound within these liposomes can be monitored using fluorescence spectroscopy .

    Subcellular Localization

    While specific subcellular localization of this compound is not mentioned in the available literature, its ability to interact with anions and its use in monitoring their transport across lipid membranes suggest that it may be localized in areas of the cell where such transport occurs .

    Preparation Methods

    • Lucigenin can be synthesized through various routes, but one common method involves the reaction of acridine with methyl iodide.
    • Industrial production methods may involve large-scale synthesis using optimized conditions.
  • Chemical Reactions Analysis

    • Lucigenin undergoes chemiluminescent reactions, emitting light when it reacts with superoxide anions.
    • Common reagents include superoxide radicals (O2-), which are produced during oxidative processes.
    • The major product formed is the excited-state this compound that emits fluorescence.
  • Comparison with Similar Compounds

    • Lucigenin’s uniqueness lies in its specific chemiluminescent properties.
    • Similar compounds include luminol and other acridinium derivatives, but this compound’s sensitivity to chloride ions sets it apart.

    properties

    { "Design of the Synthesis Pathway": "Lucigenin can be synthesized through a multi-step process involving the oxidation and cyclization of 1,2-diaminobenzene derivatives.", "Starting Materials": [ "1,2-diaminobenzene", "p-nitrobenzaldehyde", "sodium borohydride", "sodium hydroxide", "acetic acid", "hydrogen peroxide", "sulfuric acid", "sodium nitrite" ], "Reaction": [ "Step 1: Reduction of p-nitrobenzaldehyde to p-aminobenzaldehyde using sodium borohydride.", "Step 2: Condensation of p-aminobenzaldehyde with 1,2-diaminobenzene in the presence of sodium hydroxide to form a Schiff base.", "Step 3: Cyclization of the Schiff base by adding acetic acid and heating to form a phenazine intermediate.", "Step 4: Oxidation of the phenazine intermediate using hydrogen peroxide in the presence of sulfuric acid to form Lucigenin.", "Step 5: Purification of Lucigenin by recrystallization and filtration.", "Step 6: Conversion of Lucigenin to its hydrochloride salt for further use." ] }

    CAS RN

    2315-97-1

    Molecular Formula

    C28H22N3O3+

    Molecular Weight

    448.5 g/mol

    IUPAC Name

    10-methyl-9-(10-methylacridin-10-ium-9-yl)acridin-10-ium;nitrate

    InChI

    InChI=1S/C28H22N2.NO3/c1-29-23-15-7-3-11-19(23)27(20-12-4-8-16-24(20)29)28-21-13-5-9-17-25(21)30(2)26-18-10-6-14-22(26)28;2-1(3)4/h3-18H,1-2H3;/q+2;-1

    InChI Key

    IQDVDOOKYWOQSX-UHFFFAOYSA-N

    SMILES

    C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=C5C=CC=CC5=[N+](C6=CC=CC=C64)C.[N+](=O)(O)O

    Canonical SMILES

    C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=C5C=CC=CC5=[N+](C6=CC=CC=C64)C.[N+](=O)([O-])[O-]

    Other CAS RN

    2315-97-1

    Pictograms

    Oxidizer; Irritant

    synonyms

    10,10'-dimethyl-9,9'-biacridinium
    bis-N-methylacridinium
    dimethyl biacridinium dinitrate
    Lucigenin

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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